molecular formula C15H19N3O3 B14153976 Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl- CAS No. 34882-34-3

Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl-

Cat. No.: B14153976
CAS No.: 34882-34-3
M. Wt: 289.33 g/mol
InChI Key: NHOIDYQBPLGEJQ-UHFFFAOYSA-N
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Description

Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl- is a complex organic compound with a unique structure that includes a cyclohexyl group, a hydroxymethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl- typically involves multiple steps. One common method includes the reaction of cyclohexylamine with phenyl isocyanate to form an intermediate, which is then reacted with formaldehyde to introduce the hydroxymethyl group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, 2-cyclohexyl-N-(but-3-yn-1-yl)oxycarbonyl-, undecyl ester
  • 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide
  • 2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides

Uniqueness

Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydroxymethyl group, in particular, allows for unique interactions and modifications that are not possible with similar compounds.

This detailed article provides a comprehensive overview of Bicarbamimide, 2-cyclohexyl-N-(hydroxymethyl)-3-phenyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

34882-34-3

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

1-cyclohexyl-4-(hydroxymethyl)-2-phenyl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C15H19N3O3/c19-11-16-14(20)17(12-7-3-1-4-8-12)18(15(16)21)13-9-5-2-6-10-13/h1,3-4,7-8,13,19H,2,5-6,9-11H2

InChI Key

NHOIDYQBPLGEJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)N(C(=O)N2C3=CC=CC=C3)CO

Origin of Product

United States

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